

Application Notes and Protocols: Immunohistochemical Assessment of JNJ-38877605 Activity

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Compound of Interest

Compound Name: JNJ-38877605-d1

Cat. No.: B12366438

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Introduction

JNJ-38877605 is a potent and selective, orally active, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] c-MET, also known as the hepatocyte growth factor (HGF) receptor, is a key player in cell proliferation, survival, motility, and invasion.[4][5] Dysregulation of the HGF/c-MET signaling pathway is implicated in the progression of numerous human cancers, making it a critical target for therapeutic intervention.[1][5] JNJ-38877605 has demonstrated significant anti-tumor activity in preclinical models by inhibiting c-MET phosphorylation.[3]

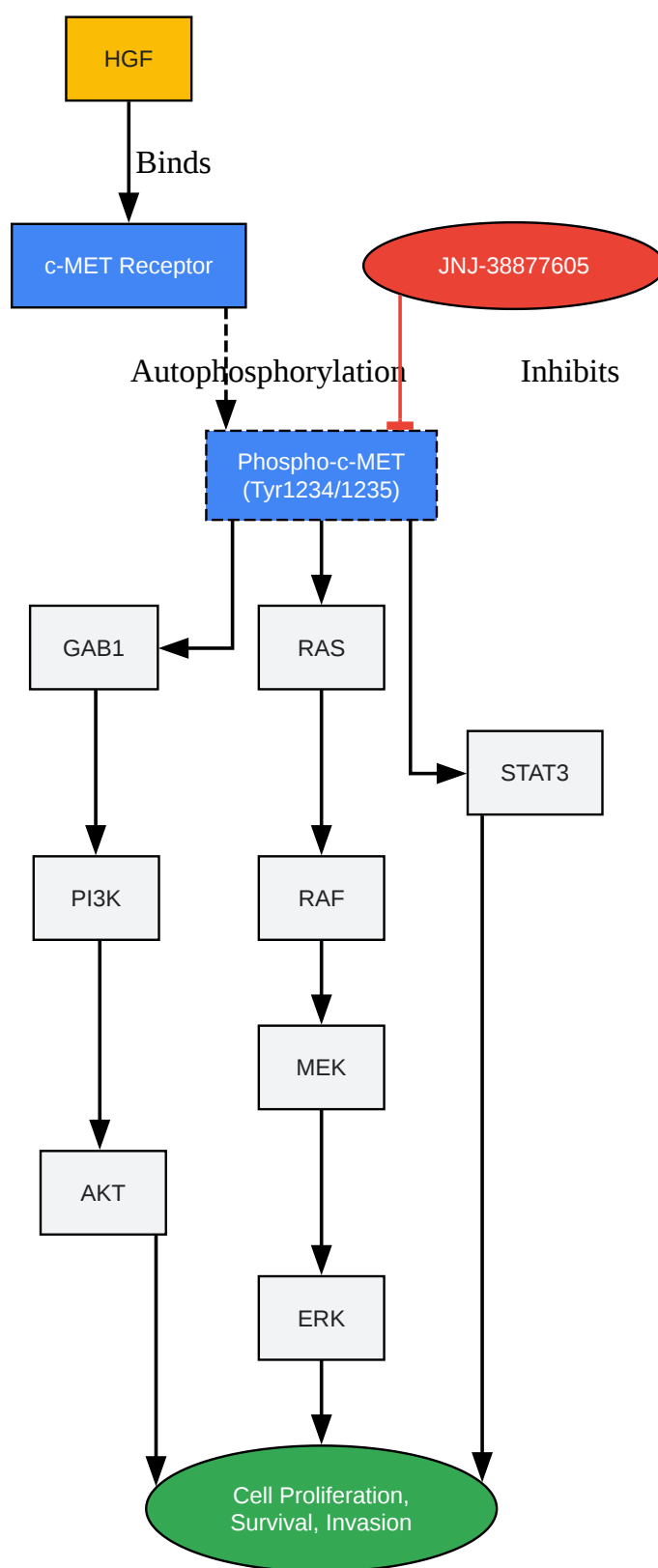
These application notes provide a framework for utilizing immunohistochemistry (IHC) to assess the pharmacodynamic effects of JNJ-38877605 in preclinical tumor models. The following protocols detail methods for the detection of total c-MET and its activated, phosphorylated form (phospho-c-MET) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Mechanism of Action of JNJ-38877605

JNJ-38877605 selectively binds to the ATP-binding site of the c-MET kinase, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1] Key

downstream pathways affected include the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for tumor cell growth and survival.[4][5]

c-MET Signaling Pathway and JNJ-38877605 Inhibition



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Caption: c-MET signaling pathway and the inhibitory action of JNJ-38877605.

Quantitative Data Summary

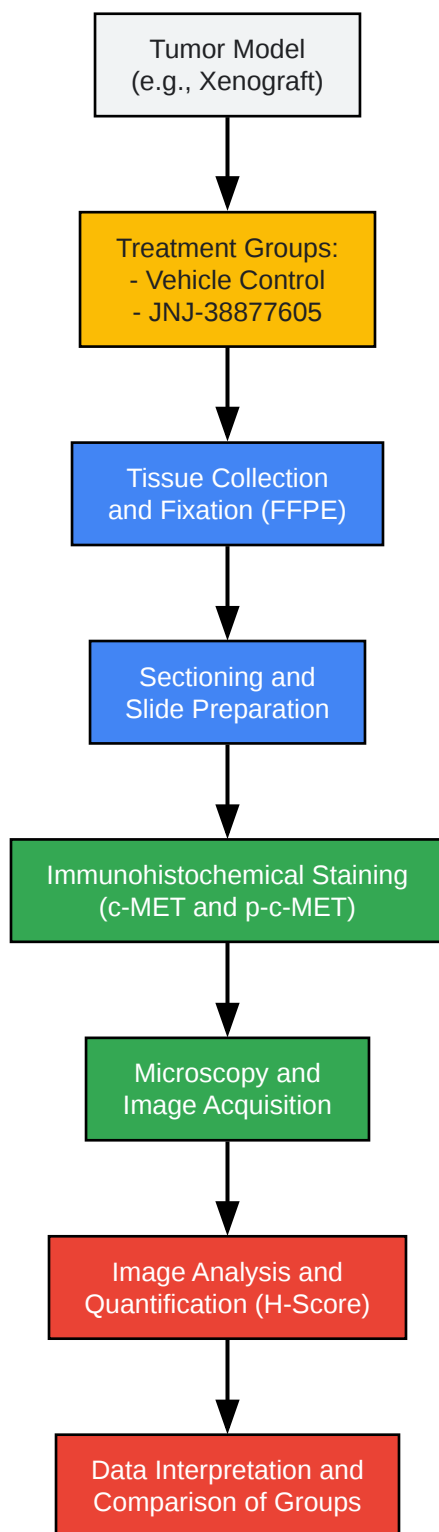
The following table summarizes the in vitro and in vivo efficacy of JNJ-38877605 from preclinical studies. While direct IHC quantitation from these studies is not available, these data indicate the potent inhibitory effect of the compound, which would be expected to correlate with reduced phospho-c-MET staining in treated tissues.

Assay Type	Model System	Endpoint Measured	JNJ-38877605 Concentration/ Dose	Observed Effect
In Vitro	c-MET kinase assay	IC50	4 nM	Potent inhibition of c-MET kinase activity.[6]
EBC1, GTL16, NCI-H1993, MKN45 cancer cells	c-MET and RON phosphorylation	500 nM	Significant reduction in phosphorylation of both MET and RON.[6]	
In Vivo	GTL16 gastric cancer xenograft (mice)	Plasma levels of human IL-8 and GRO α	40 mg/kg/day for 72 hours	Statistically significant decrease in IL-8 (0.150 ng/mL to 0.050 ng/mL) and GRO α (0.080 ng/mL to 0.030 ng/mL).[6]
GTL16 gastric cancer xenograft (mice)	Plasma levels of uPAR	40 mg/kg/day for 72 hours	Reduction of more than 50% in blood concentrations of uPAR.[6]	
U251 glioblastoma xenograft (mice)	Ionizing radiation-induced invasion and apoptosis	50 mg/kg/day for 13 days	Inhibition of invasion and promotion of apoptosis.[3]	

Experimental Protocols

Experimental Workflow for IHC Analysis

The following diagram outlines the general workflow for assessing the effect of JNJ-38877605 on c-MET phosphorylation in tumor tissues using immunohistochemistry.



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Caption: Experimental workflow for IHC-based pharmacodynamic studies of JNJ-38877605.

Protocol: IHC Staining for c-MET and Phospho-c-MET in FFPE Tissues

This protocol provides a general guideline for the immunohistochemical staining of c-MET and phospho-c-MET. Optimization may be required for specific antibodies and tissue types.

Materials and Reagents:

- FFPE tissue sections (4-5 μ m) on positively charged slides
- Xylene
- Ethanol (100%, 95%, 80%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween 20 - TBST)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% normal serum in TBST)
- Primary Antibodies:
 - Rabbit anti-total c-MET (e.g., clone SP44)
 - Rabbit anti-phospho-c-MET (e.g., Tyr1234/1235, clone D26)
- HRP-conjugated secondary antibody
- DAB substrate-chromogen system
- Hematoxylin counterstain
- Mounting medium

Procedure:

- **Deparaffinization and Rehydration:**
 - Immerse slides in xylene, 2 times for 5 minutes each.
 - Immerse slides in 100% ethanol, 2 times for 3 minutes each.
 - Immerse slides in 95% ethanol, 2 times for 3 minutes each.
 - Immerse slides in 80% ethanol, 2 times for 3 minutes each.
 - Rinse slides in running deionized water for 5 minutes.
- **Antigen Retrieval:**
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer at 95-100°C for 20 minutes.
 - Allow slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse slides in TBST for 1-2 minutes.
- **Peroxidase Blocking:**
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
 - Rinse slides with TBST, 2 times for 5 minutes each.
- **Blocking:**
 - Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.
- **Primary Antibody Incubation:**
 - Drain blocking solution and apply diluted primary antibody (anti-c-MET or anti-phospho-c-MET) to the sections.

- Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with TBST, 3 times for 5 minutes each.
 - Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
- Signal Detection:
 - Rinse slides with TBST, 3 times for 5 minutes each.
 - Apply DAB substrate-chromogen solution and incubate for 5-10 minutes, or until desired stain intensity is reached.
 - Rinse slides with deionized water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin for 1-2 minutes.
 - Rinse with water.
 - Dehydrate sections through graded ethanol solutions and xylene.
 - Mount coverslips using a permanent mounting medium.

Evaluation of Staining:

- Staining should be evaluated by a qualified pathologist.
- For c-MET, membranous and/or cytoplasmic staining is expected.
- For phospho-c-MET, staining is typically localized to the cell membrane and cytoplasm.
- A semi-quantitative H-score can be used for analysis, considering both the intensity of staining and the percentage of positive cells.

Concluding Remarks

The protocols and information provided here offer a robust starting point for researchers investigating the in-tissue effects of JNJ-38877605. Immunohistochemistry is a powerful tool for visualizing and quantifying the inhibition of c-MET phosphorylation, thereby confirming the on-target activity of the inhibitor in a preclinical setting. It is important to note that the clinical development of JNJ-38877605 was halted due to renal toxicity observed in patients, which was later attributed to the formation of insoluble metabolites.^{[7][8]} This information should be considered in the context of any further research involving this compound.

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